2-(Difluoromethoxy)benzoic acid
Overview
Description
2-(Difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol.
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the process of epithelial-mesenchymal transformation (EMT), which is a key factor in the pathogenesis of fibrosis .
Mode of Action
This compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and move to the nucleus to regulate the expression of target genes . This process triggers the EMT in epithelial cells . By inhibiting this process, this compound prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .
Biochemical Pathways
The key biochemical pathway affected by this compound is the TGF-β1/Smad pathway . This pathway is responsible for the induction of EMT, leading to the excessive deposition of extracellular matrix components and the development of fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, this compound disrupts this pathway, thereby preventing the progression of fibrosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EMT and the reduction of extracellular matrix deposition . In in vitro studies using A549 cells, treatment with this compound resulted in decreased expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin . In in vivo studies using a model of bleomycin-induced pulmonary fibrosis in rats, treatment with this compound improved lung function, reduced lung inflammation and fibrosis, and decreased collagen deposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are often used.
Major Products: The major products formed from these reactions include various derivatives of benzoic acid, such as esters, amides, and alcohols .
Scientific Research Applications
2-(Difluoromethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its inhibitory effects on epithelial-mesenchymal transformation (EMT) and its potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF).
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals like roflumilast.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(Difluoromethoxy)benzoic acid: Shares a similar structure but differs in the position of the difluoromethoxy group.
3-(Difluoromethoxy)benzoic acid: Another positional isomer with the difluoromethoxy group at the meta position.
2,4-Bis(difluoromethoxy)benzoic acid: Contains two difluoromethoxy groups, providing different chemical properties and reactivity.
Uniqueness: 2-(Difluoromethoxy)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJFCUKQMLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366240 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-59-5 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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